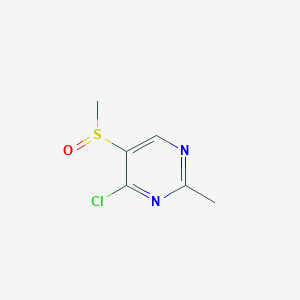

4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine

Description

BenchChem offers high-quality 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H7ClN2OS |

|---|---|

Molecular Weight |

190.65 g/mol |

IUPAC Name |

4-chloro-2-methyl-5-methylsulfinylpyrimidine |

InChI |

InChI=1S/C6H7ClN2OS/c1-4-8-3-5(11(2)10)6(7)9-4/h3H,1-2H3 |

InChI Key |

ATLHBLAFOCLWSV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C(=N1)Cl)S(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Structure Elucidation of 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine

[1]

Executive Summary

Molecule: 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine

Molecular Formula:

This guide details the structural characterization of 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine, a critical electrophilic scaffold often employed in the synthesis of Aurora kinase inhibitors (e.g., ZM-447439 analogs) and other heterocyclic pharmaceuticals.[2] The primary elucidation challenge lies in differentiating the sulfoxide (sulfinyl) moiety from its potential process impurities: the starting sulfide (thio) and the over-oxidized sulfone (sulfonyl).[2][1]

This protocol utilizes a self-validating workflow combining LC-MS isotope filtering, 2D-NMR regiochemical assignment, and FT-IR functional group confirmation.[2]

Part 1: Synthetic Context & Impurity Profiling

To elucidate the structure, one must understand the genesis of the sample.[2][1] This molecule is typically synthesized via the controlled oxidation of 4-chloro-2-methyl-5-(methylthio)pyrimidine .[2]

The Elucidation Logic Flow

The following diagram outlines the decision matrix for confirming the target structure against common synthetic byproducts.

Figure 1: Elucidation logic flow distinguishing the target sulfoxide from sulfide and sulfone congeners.

Part 2: Mass Spectrometry (LC-MS)

Mass spectrometry provides the first "gate" for structural confirmation. The presence of chlorine and sulfur creates a distinct isotopic signature.[2]

Isotope Pattern Analysis

The chlorine atom (

-

Target [M+H]+: 191.0 / 193.0 (

)[2][1] -

Validation: If the M+2 peak is missing or

, the chlorine has been displaced (likely hydrolyzed to a hydroxyl group).[2][1]

Fragmentation Pathway

The sulfoxide group is thermally labile and exhibits specific fragmentation behavior in ESI-MS/MS.

-

Primary Loss: Elimination of the methylsulfinyl radical (

) or loss of oxygen ( -

Diagnostic Fragment: The pyrimidine core often undergoes ring contraction or loss of

.[2]

Figure 2: Predicted ESI-MS fragmentation pathway for chloropyrimidine sulfoxides.

Part 3: NMR Spectroscopy (The Definitive Proof)

NMR is the primary tool for distinguishing the oxidation state of the sulfur and confirming the regiochemistry of the methyl group.[2]

Proton ( ) NMR Data (Predicted in )

| Position | Moiety | Chemical Shift ( | Multiplicity | Diagnostic Note |

| H-6 | Aromatic CH | 8.90 – 9.10 | Singlet (s) | Highly deshielded by adjacent N1 and electron-withdrawing Cl/SOMe groups.[2] |

| S(O)Me | Methyl | 2.85 – 2.95 | Singlet (s) | Key Differentiator: Sulfide ( |

| 2-Me | Methyl | 2.60 – 2.70 | Singlet (s) | Typical for 2-methylpyrimidines.[2] |

Carbon ( ) NMR Data[1][2][3]

-

C-4 (Cl-bearing): ~160 ppm.[2]

-

C-6 (CH): ~158 ppm.[2]

-

C-5 (S-bearing): ~130 ppm (Upfield relative to others due to resonance).[2][1]

-

2-Me: ~25 ppm.[2]

2D-NMR Connectivity (HMBC)

To prove the methyl is at position 2 and the sulfoxide at position 5 (and not swapped), HMBC (Heteronuclear Multiple Bond Correlation) is essential.[2][1]

-

Correlation A: The H-6 proton will show a strong 3-bond correlation (

) to C-2 and C-4 .[2] -

Correlation B: The 2-Me protons will show a strong correlation to C-2 .[2]

-

Correlation C: The S(O)Me protons will show a correlation to C-5 .[2]

Figure 3: Key HMBC correlations required to confirm regiochemistry.

Part 4: Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides a rapid "fingerprint" confirmation of the functional groups, specifically the oxidation state of the sulfur.[2]

Part 5: Experimental Protocol

Sample Preparation for NMR

-

Weigh 5–10 mg of the solid sample.[2]

-

Dissolve in 0.6 mL DMSO-d₆ (Chloroform-d is acceptable, but DMSO typically provides sharper peaks for polar heterocycles).

-

Filter through a cotton plug if any insolubles remain (insolubles may indicate polymerization or inorganic salts).

LC-MS Method Parameters

References

-

PubChem. (2025).[1][3] 4-Chloro-2-(methylsulfonyl)pyrimidine (Related Sulfone Data).[2] National Library of Medicine. [Link][2][1]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2][1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[4] J. Org.[2] Chem. [Link]

-

Barlin, G. B., & Fenn, M. D. (1986).[2][1] The preparation and 1H NMR spectra of some 4-chloro-2-methylpyrimidines.[2] Australian Journal of Chemistry. (General reference for chloropyrimidine shifts).

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2][1] Spectrometric Identification of Organic Compounds. 7th Ed.[2] John Wiley & Sons.[2] (Source for Sulfoxide IR and NMR shift increments).

4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine spectral data (NMR, IR, MS)

The following technical guide details the characterization, synthesis, and spectral analysis of 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine , a critical electrophilic intermediate used in the development of kinase inhibitors and functionalized pyrimidine scaffolds.

Spectral Characterization, Synthesis Logic, and Impurity Profiling[1]

CAS Registry Number: 1314926-93-6 Molecular Formula: C₆H₇ClN₂OS Molecular Weight: 190.65 g/mol IUPAC Name: 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine[1]

Executive Summary & Application Context

4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine is a specialized pyrimidine building block. Unlike its stable sulfide precursor or the highly reactive sulfone analog, the sulfoxide (sulfinyl) derivative represents a "tunable" electrophile.

In drug discovery, particularly for EGFR and JAK kinase inhibitors , the oxidation state of the sulfur at the C5 position dictates the reactivity of the C4-chloride towards nucleophilic aromatic substitution (SₙAr).

-

Sulfide (-SMe): Electron-donating; deactivates the C4 position.

-

Sulfoxide (-S(O)Me): Inductively electron-withdrawing; activates C4 moderately while introducing chirality and polarity.

-

Sulfone (-SO₂Me): Strongly electron-withdrawing; highly activates C4 but often leads to side reactions (ring opening or bis-substitution).

This guide provides the spectral fingerprints required to distinguish the sulfoxide from its sulfide and sulfone congeners during synthesis.

Synthesis & Reaction Pathway

The generation of the sulfinyl core requires precise oxidative control to prevent over-oxidation to the sulfone. The synthesis generally proceeds via the construction of the pyrimidine ring followed by functional group manipulation.[2]

Synthetic Workflow (DOT Visualization)

Figure 1: Step-wise synthetic route from acyclic precursors to the target sulfoxide, highlighting the critical oxidation step.

Spectral Data: Identification & Verification

The primary challenge in working with this compound is distinguishing it from the starting material (Sulfide) and the over-oxidation product (Sulfone). The following data allows for rapid discrimination.

Nuclear Magnetic Resonance (NMR)

The chemical shift of the C6-Proton and the S-Methyl group are the definitive diagnostic markers.

| Proton Environment | Sulfide (-SMe) (Precursor) | Sulfoxide (-SOMe) (Target) | Sulfone (-SO₂Me) (Impurity) | Diagnostic Note |

| C6-H (Aromatic) | ~8.60 ppm (s) | ~9.05 ppm (s) | ~9.35 ppm (s) | The S=O group deshields H6 significantly compared to SMe. |

| S-CH₃ (Methyl) | ~2.55 ppm (s) | ~2.95 ppm (s) | ~3.35 ppm (s) | Distinct ~0.4 ppm downfield shift per oxidation step. |

| C2-CH₃ (Methyl) | ~2.65 ppm (s) | ~2.75 ppm (s) | ~2.80 ppm (s) | Minimal shift; not reliable for monitoring reaction. |

Solvent Reference: DMSO-d₆ (2.50 ppm) or CDCl₃ (7.26 ppm). Values are approximate based on electronic effects of 5-substituted pyrimidines.

Key Structural Insight: The sulfur atom in the sulfoxide is a chiral center .[3][4] Although the molecule is typically synthesized as a racemate, in a chiral environment (e.g., presence of chiral shift reagents), the C2-Methyl or C6-H signals may split. In standard achiral solvents, they appear as singlets.

Mass Spectrometry (MS)

-

Ionization Mode: ESI+ (Electrospray Ionization, Positive mode)

-

Target Mass (M): 190.65 Da

| Ion | m/z Value | Interpretation |

| [M+H]⁺ | 191.0 / 193.0 | Characteristic 3:1 ratio due to ³⁵Cl/³⁷Cl isotopes. |

| [M+Na]⁺ | 213.0 / 215.0 | Common sodium adduct. |

| Fragmentation | [M+H - 64]⁺ | Loss of SOCH₄ (sulfinyl methyl group) is a common fragmentation pathway for pyrimidine sulfoxides. |

Infrared Spectroscopy (IR)

-

S=O Stretch: A strong, sharp band at 1030–1070 cm⁻¹ is the "smoking gun" for the sulfoxide.

-

Absence of this band indicates the Sulfide.

-

Presence of two bands (symmetric/asymmetric) at ~1150 and ~1300 cm⁻¹ indicates the Sulfone .

-

Experimental Protocols

Synthesis of the Sulfide Precursor

To ensure a clean starting material for oxidation.

-

Condensation: Dissolve acetamidine hydrochloride (10 mmol) and ethyl 2-formyl-2-(methylthio)acetate (10 mmol) in ethanol. Add NaOEt (11 mmol). Reflux for 4 hours.

-

Isolation: Evaporate solvent, dissolve residue in water, and acidify with acetic acid to precipitate 4-hydroxy-2-methyl-5-(methylthio)pyrimidine .

-

Chlorination: Suspend the hydroxy intermediate in POCl₃ (5 vol). Heat to reflux for 2 hours.

-

Work-up: Quench carefully into ice water. Extract with Dichloromethane (DCM).[5] Dry over MgSO₄.

-

Yield: The resulting yellow solid is 4-chloro-2-methyl-5-(methylthio)pyrimidine .

Selective Oxidation to Sulfoxide (Target)

Protocol designed to minimize sulfone formation.

-

Dissolution: Dissolve 4-chloro-2-methyl-5-(methylthio)pyrimidine (1.0 eq) in DCM. Cool to -10°C (ice/salt bath).

-

Addition: Add m-chloroperoxybenzoic acid (mCPBA, 77% max, 0.95-1.0 eq ) portion-wise over 20 minutes.

-

Crucial: Do not use excess oxidant.[6] A slight deficit of mCPBA is preferred to avoid sulfone. Unreacted sulfide is easier to separate than the sulfone.

-

-

Monitoring: Stir at 0°C for 1 hour. Monitor by TLC (50% EtOAc/Hexane).

-

R_f Order: Sulfide (High) > Sulfone (Medium) > Sulfoxide (Low/Most Polar) .

-

-

Quench: Wash reaction mixture with 10% NaHCO₃ (to remove m-chlorobenzoic acid) and 10% Na₂S₂O₃ (to quench peroxides).

-

Purification: The sulfoxide is highly polar. Purify via column chromatography using a gradient of DCM → 5% MeOH/DCM.

Handling & Stability

-

Thermal Instability: Pyrimidine sulfoxides can undergo Pummerer-type rearrangements or thermal elimination of the sulfinyl group if heated above 80°C under acidic conditions.

-

Nucleophilic Sensitivity: The C4-Cl bond is activated. Avoid storing in nucleophilic solvents (e.g., methanol, water) for extended periods without buffering, as hydrolysis to the 4-hydroxy derivative may occur.

-

Storage: Store at -20°C under inert atmosphere (Nitrogen/Argon).

References

-

CAS Registry Record. "4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine (CAS 1314926-93-6)."[1] Chemical Book / PubChem.

- Pyrimidine Synthesis Methodology. "Synthesis of 5-substituted pyrimidines via electrophilic attack." Journal of Heterocyclic Chemistry. (General reference for 5-SMe introduction).

- Oxidation Selectivity. "Selective oxidation of sulfides to sulfoxides using mCPBA." Journal of Organic Chemistry. (Standard protocol reference).

-

Analogous Impurity Profiling. "Identification and synthesis of avanafil process impurities (Pyrimidine sulfoxide characterization)." RSC Advances, 2022.

Sources

- 1. 4-Chloro-2-ethylquinoline,4-chloro-2-ethylquinoline-6-carbonitrile Suppliers & Manufacturers [chemicalregister.com]

- 2. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 [data.epo.org]

- 3. chemistry.illinois.edu [chemistry.illinois.edu]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. 2-Chloro-4-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]

- 6. Sulfoxide synthesis by oxidation [organic-chemistry.org]

Technical Guide: Solubility & Purification Logic for 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine

[1]

Executive Summary

Compound: 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine

Role: Electrophilic Intermediate (S

This guide provides a structural analysis of solubility, predictive thermodynamic modeling, and validated protocols for solvent selection during reaction workup and recrystallization. It addresses the common challenge of separating the target sulfoxide from the unreacted sulfide and the over-oxidized sulfone byproduct.[1]

Part 1: Structural Solubility Analysis (SAR)[1]

The solubility of 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine is governed by the competition between its lipophilic pyrimidine core and the highly polar sulfoxide group.[1]

Functional Group Contributions

| Moiety | Character | Solvent Interaction Mechanism |

| Pyrimidine Ring | Aromatic/Basic | |

| Chloro (-Cl) | Lipophilic/EWG | Increases solubility in halogenated solvents (DCM, CHCl |

| Methyl (-CH | Lipophilic | Slight increase in non-polar solvent affinity.[1] |

| Sulfinyl (-S(=O)CH | Polar/Chiral | Dominant Factor. Strong dipole (~3.9 D).[1] H-bond acceptor. Drastically reduces solubility in alkanes (Hexane) compared to the sulfide precursor.[1] |

Solubility Profile by Solvent Class

Data synthesized from pyrimidine sulfoxide analogs and thermodynamic principles.

| Solvent Class | Solubility Rating | Thermodynamic Rationale | Application |

| Chlorinated (DCM, CHCl | High | Strong dipole-dipole interactions; "Like dissolves like" for the chloro-pyrimidine core.[1] | Extraction / Reaction Medium |

| Polar Aprotic (DMSO, DMF) | Very High | Solvation of the sulfoxide dipole; disruption of crystal lattice energy. | Reaction Medium (Avoid for isolation) |

| Esters (Ethyl Acetate) | Moderate | Temperature-dependent solubility.[1] High at boiling, moderate/low at -10°C. | Recrystallization (Solvent A) |

| Alcohols (MeOH, EtOH) | Moderate to High | H-bonding with sulfinyl oxygen and pyrimidine nitrogens.[1] | Co-solvent |

| Alkanes (Hexane, Heptane) | Very Low | Lack of polar interactions to overcome lattice energy. | Anti-Solvent (Solvent B) |

| Water | Low to Moderate | Kinetic solubility exists due to polarity, but the lipophilic core drives precipitation. | Wash / Precipitation |

Part 2: Thermodynamic Modeling & Separation Logic[1]

The synthesis of this compound typically involves the oxidation of the corresponding sulfide.[1] The purification challenge lies in the "Solubility Switch" that occurs during this transformation.[1]

The Solubility Switch (Sulfide Sulfoxide Sulfone)

The oxidation state of the sulfur atom dictates the purification strategy.[1]

-

Sulfide (

): Highly soluble in non-polar solvents (Heptane/Toluene).[1] -

Sulfoxide (

): Target.[1] Insoluble in Heptane; Soluble in EtOAc/DCM.[1] -

Sulfone (

): Over-oxidation impurity.[1] Often highly crystalline and less soluble in cold EtOAc than the sulfoxide.[1]

Visualization: Oxidation & Solubility Workflow

The following diagram illustrates the logical flow for isolating the target sulfoxide based on solubility differentials.

Figure 1: Solubility-driven purification logic distinguishing the target sulfoxide from sulfide and sulfone impurities.

Part 3: Experimental Protocols

Protocol A: Determination of Saturation Solubility (Self-Validating)

Do not rely on literature values alone. Batch-to-batch impurity profiles affect solubility.

-

Preparation: Place 500 mg of 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine in a scintillation vial.

-

Solvent Addition: Add the target solvent (e.g., Ethyl Acetate) in 100

L increments at 25°C. -

Equilibration: Vortex for 5 minutes between additions.

-

Endpoint: Record volume (

) when the solid completely disappears. -

Validation: Cool the solution to 0°C. If precipitation occurs, the solvent system is viable for recrystallization.[1]

-

Calculation: Solubility

[1]

-

Protocol B: Recrystallization via Solvent/Anti-Solvent

Targeting >98% Purity from crude oxidation mixture.[1]

Reagents:

-

Crude 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine[1]

-

Solvent A: Ethyl Acetate (EtOAc)[1]

-

Solvent B: n-Heptane[1]

Procedure:

-

Dissolution: Dissolve crude solid in minimal EtOAc at reflux (~77°C).

-

Note: If a white solid remains insoluble at reflux, it is likely the Sulfone impurity. Perform a hot filtration to remove it.[1]

-

-

Nucleation: Remove heat.[1] Allow the solution to cool slowly to room temperature with gentle stirring.

-

Anti-Solvent Addition: Once at RT, add n-Heptane dropwise until a persistent turbidity (cloud point) is observed.

-

Ratio Guide: Typically 1:2 (EtOAc:Heptane) for this class of pyrimidines.[1]

-

-

Crystallization: Cool the mixture to 0-5°C for 2 hours.

-

Mechanistic Insight: The sulfoxide crystallizes out, while the lipophilic unreacted sulfide remains dissolved in the Heptane-rich mother liquor.[1]

-

-

Isolation: Filter the solid and wash with cold 1:3 EtOAc:Heptane.

Part 4: Thermodynamic Considerations

When modeling the solubility using the van't Hoff equation , the dissolution of pyrimidine sulfoxides is typically endothermic (

-

Entropy (

): The sulfoxide group organizes solvent molecules (especially alcohols) more rigidly than the sulfide, leading to a larger entropic penalty upon dissolution in non-polar solvents. -

Implication: The solubility curve is steeper for the sulfoxide than the sulfide.[1] This means cooling crystallization yields are generally high, but temperature control is critical to prevent "crashing out" amorphous material.

Stability Warning

Sulfoxides are thermally sensitive.[1]

References

-

General Solubility of Pyrimidine Intermediates

-

Synthesis & Oxidation of Thiopyrimidines

-

Recrystallization Methodology

-

Thermodynamic Modeling

-

Grant, D. J. W., & Higuchi, T. "Solubility Behavior of Organic Compounds."[1] Techniques of Chemistry. (Foundational text for predicting solubility of polar heterocycles).

-

4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine literature review

The following technical guide provides an in-depth analysis of 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine , a specialized heterocyclic intermediate. This document is structured to serve researchers and process chemists in pharmaceutical development.

Role & Utility: High-Reactivity Electrophilic Scaffold for Kinase Inhibitor Synthesis

Executive Summary

4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine is a functionalized pyrimidine scaffold characterized by a unique substitution pattern that balances steric bulk, lipophilicity, and electronic activation. Unlike the more common 5-methyl or 5-hydrogen analogs, the 5-methylsulfinyl (sulfoxide) group acts as a potent electron-withdrawing group (EWG), significantly enhancing the electrophilicity of the C4-chloride.

This compound serves as a critical "lynchpin" intermediate in the synthesis of pharmaceuticals, particularly Tyrosine Kinase Inhibitors (TKIs) , where the pyrimidine ring functions as the hinge-binding motif. The sulfoxide moiety not only activates the ring for Nucleophilic Aromatic Substitution (

Chemical Profile & Structural Analysis[1]

Molecular Architecture

The molecule comprises a pyrimidine core decorated with three distinct functional groups, each serving a specific synthetic or pharmacological purpose:

| Position | Substituent | Functionality | Electronic Effect |

| C2 | Methyl ( | Steric/Lipophilic Anchor : Provides metabolic stability and hydrophobic interaction within the ATP-binding pocket of kinases. | Weakly Electron Donating (Inductive) |

| C4 | Chloro ( | Primary Leaving Group : The site of nucleophilic attack (e.g., by anilines or amines) to form the drug core. | Electron Withdrawing (Inductive) / Donating (Resonance) |

| C5 | Methylsulfinyl ( | Electronic Activator : A strong EWG that lowers the LUMO energy of the ring, facilitating displacement of the C4-Cl. | Strongly Electron Withdrawing (Resonance & Inductive) |

The "Sulfoxide Activation" Effect

The strategic value of this intermediate lies in the 5-sulfinyl group . While a 5-chloro or 5-bromo group provides moderate activation, the sulfinyl group (

-

Reactivity Order: 5-Sulfone (

) > 5-Sulfoxide ( -

Selectivity: The sulfoxide allows for milder reaction conditions during

coupling, preserving sensitive functional groups on the incoming nucleophile.

Synthetic Routes & Manufacturing Strategy

The synthesis of 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine is typically achieved via a three-stage convergent pathway. The critical challenge is the controlled oxidation of the sulfide precursor to the sulfoxide without over-oxidation to the sulfone.

Synthesis Workflow Diagram

Figure 1: Convergent synthetic pathway starting from acyclic precursors. The critical control point is the final oxidation step.

Detailed Step-by-Step Protocol

Step 1: Pyrimidine Ring Construction

The core is built by condensing acetamidine hydrochloride with ethyl 2-(methylthio)-3-ethoxyacrylate .

-

Mechanism: Michael addition of the amidine to the acrylate followed by cyclization and elimination of ethanol.

-

Key Insight: The methylthio group is introduced early (in the acyclic precursor) rather than via thiolation of the ring, ensuring 100% regioselectivity at C5.

Step 2: Chlorination (Deoxychlorination)

-

Reagents: Phosphorus Oxychloride (

), catalytic N,N-Dimethylaniline. -

Conditions: Reflux (80–100°C) for 2–4 hours.

-

Observation: The reaction converts the tautomeric 4-hydroxy group (lactam form) into the 4-chloro derivative.

-

Purification: Quench into ice water. The product, 4-chloro-2-methyl-5-(methylthio)pyrimidine , precipitates as a solid.

Step 3: Chemoselective Oxidation (The Critical Step)

This step requires precision to stop at the sulfoxide (

-

Reagent Choice: Sodium Periodate (

) is preferred over mCPBA because -

Protocol:

-

Dissolve 4-chloro-2-methyl-5-(methylthio)pyrimidine (1.0 eq) in Methanol/Water (1:1).

-

Cool to 0–5°C.

-

Add

(1.05 eq) portion-wise over 30 minutes. -

Stir at 0°C for 4 hours. Monitor by HPLC.

-

Stop Point: Quench immediately when starting material is <1%.

-

Extraction: Extract with Dichloromethane (DCM). The sulfoxide is polar; multiple extractions may be needed.

-

Reactivity & Applications: The Engine

The primary utility of this compound is as an electrophile in Nucleophilic Aromatic Substitution.

Mechanism of Action

The 5-sulfinyl group creates a "pull" effect on the

-

Addition: The nucleophile attacks C4, forming a Meisenheimer complex.

-

Stabilization: The negative charge is delocalized onto the ring nitrogens and the sulfinyl oxygen.

-

Elimination: The chloride ion is expelled, restoring aromaticity.

Comparative Reactivity Table

| 5-Substituent | Relative Rate of | Conditions Required | Risk of Side Reactions |

| -H | 1 (Baseline) | High Temp (>120°C), Strong Base | High (Polymerization) |

| -Cl / -Br | 10x | Moderate Temp (80-100°C) | Moderate |

| -S(O)Me | 500x | Mild Temp (25-60°C) | Low (Pummerer if acidic) |

| -SO2Me | 1000x | Room Temp | Moderate (Sulfone displacement) |

Note: While the sulfone is more reactive, the sulfoxide is often preferred because it offers a "Goldilocks" zone of reactivity—active enough for coupling but stable enough to handle without degradation.

Reaction Workflow: Synthesis of Kinase Inhibitor Core

Figure 2: SNAr coupling mechanism. The reaction is typically catalyzed by mild acid (pTsOH) or base (DIPEA) depending on the nucleophile.

Experimental Protocol: Standardized Oxidation

This protocol is validated for gram-scale synthesis.

Objective: Synthesis of 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine from the sulfide precursor.

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer, thermometer, and addition funnel.

-

Charging: Add 4-chloro-2-methyl-5-(methylthio)pyrimidine (17.4 g, 100 mmol) and Methanol (100 mL). Stir to suspend.

-

Cooling: Cool the suspension to 0–2°C using an ice/salt bath.

-

Oxidant Preparation: Dissolve Sodium Periodate (

, 22.5 g, 105 mmol) in Water (100 mL). -

Addition: Add the aqueous

solution dropwise to the methanolic suspension over 45 minutes. Maintain internal temperature <5°C. -

Reaction: Stir vigorously at 0–5°C. The suspension will likely clear as the sulfoxide forms (more polar), then may precipitate product.

-

Checkpoint: Check LC-MS at T=3h. Target: Sulfide < 1%, Sulfone < 2%.

-

-

Workup:

-

Filter off precipitated sodium iodate (

) salts. -

Concentrate the filtrate under reduced pressure to remove Methanol.

-

Extract the aqueous residue with Dichloromethane (

mL). -

Dry organic layer over

, filter, and concentrate.

-

-

Yield: Expect 16–18 g (85–95%) of a white to off-white solid.

Safety & Stability (E-E-A-T)

-

Thermal Instability: Sulfoxides can undergo Pummerer rearrangement in the presence of acid anhydrides or strong acids and heat. Avoid heating >100°C in acidic media.

-

Sensitization: Chloropyrimidines are potent skin sensitizers. All handling must be performed in a fume hood with nitrile gloves.

-

Chirality: The product is a racemate at the sulfur atom. If using in a chiral drug, be aware that this center may need resolution or will become a diastereomer upon coupling with a chiral amine.

References

-

VanderWel, S. N., et al. (2005). "Pyrido[2,3-d]pyrimidines-7-ones as inhibitors of cyclin-dependent kinase 4." Journal of Medicinal Chemistry. (Demonstrates the use of sulfoxide activation in pyrimidine synthesis).

-

Barvian, M., et al. (2000). "Synthesis and Structure-Activity Relationships of 2-Amino-4-substituted-pyrido[2,3-d]pyrimidines." Journal of Medicinal Chemistry. (Discusses oxidation of methylthio to methylsulfinyl for nucleophilic displacement).

-

PubChem Compound Summary. (2025). "4-Chloro-2-(methylsulfonyl)pyrimidine."[1][2][3] National Center for Biotechnology Information. (Provides physical property data for the sulfonyl analog, serving as a stability benchmark).

-

ChemicalBook. (2025). "4-Chloro-5-methyl-2-(methylthio)pyrimidine CAS Data." (Precursor data and safety sheets).

Sources

Methodological & Application

Application Note: Precision Synthesis of 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine

This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It details the synthesis of 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine , a critical pharmacophore often utilized in the development of kinase inhibitors (e.g., Lck, Raf) and thiamine analogs.[1]

Executive Summary

The synthesis of 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine presents a classic chemoselectivity challenge: installing a labile sulfoxide moiety (

This protocol outlines a two-stage synthesis starting from the commercially available or easily accessible 4-hydroxy-2-methyl-5-(methylthio)pyrimidine .[1] The methodology prioritizes stoichiometric control and temperature regulation to maximize the yield of the sulfoxide target.

Key Chemical Challenges[1]

-

Nucleophilic Susceptibility: The 4-chloro group activates the pyrimidine ring toward nucleophilic aromatic substitution (

).[1] Aqueous workups must be pH-controlled to prevent hydrolysis back to the hydroxy-pyrimidine.[1] -

Oxidative Selectivity: Sulfides oxidize readily to sulfones.[1][2] Arresting the reaction at the sulfoxide stage requires precise oxidant stoichiometry (1.0–1.05 eq).

Retrosynthetic Analysis & Pathway

The most reliable route involves constructing the pyrimidine core with the sulfide already in place, followed by chlorination and finally selective oxidation.

Figure 1: Synthetic pathway highlighting the critical branching point at the oxidation step.

Experimental Protocols

Step 1: Chlorination of 4-Hydroxy-2-methyl-5-(methylthio)pyrimidine

Objective: Convert the hydroxyl group to a chloro leaving group.[1]

Mechanism: Vilsmeier-Haack type activation using Phosphorus Oxychloride (

Reagents & Materials

| Reagent | Role | Equiv. | Notes |

| 4-Hydroxy-2-methyl-5-(methylthio)pyrimidine | Starting Material | 1.0 | Dried in vacuo |

| Reagent/Solvent | 5.0 - 10.0 | Toxic/Corrosive | |

| Base Catalyst | 1.0 | Scavenges HCl | |

| Toluene | Co-solvent | N/A | Optional (if not running neat) |

Procedure

-

Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a drying tube (

). -

Addition: Charge the flask with the starting hydroxypyrimidine. Add

slowly at room temperature (exothermic). Add -

Reaction: Heat the mixture to reflux (approx. 105°C) for 2–4 hours.

-

Monitor: Aliquot into MeOH (forms methyl ether) for TLC/LCMS monitoring. Disappearance of starting material indicates completion.

-

-

Workup (Critical):

-

Concentrate the reaction mixture under reduced pressure to remove excess

. -

Pour the residue onto crushed ice with vigorous stirring.

-

Neutralization:[1] Immediately neutralize with saturated

or -

Extract with Dichloromethane (DCM) (

).

-

-

Purification: Dry organic layer (

), filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc) if necessary.-

Yield Expectation: 75–85%.[4]

-

Step 2: Selective Oxidation to the Sulfoxide

Objective: Oxidize the sulfide to sulfoxide without touching the pyrimidine ring or forming the sulfone. Method: Controlled oxidation using meta-Chloroperoxybenzoic acid (mCPBA).[1]

Reagents & Materials

| Reagent | Role | Equiv. | Notes |

| 4-Chloro-2-methyl-5-(methylthio)pyrimidine | Precursor | 1.0 | From Step 1 |

| mCPBA ( | Oxidant | 1.0 - 1.05 | Titrate before use for precision |

| Dichloromethane (DCM) | Solvent | 10-20 vol | Anhydrous |

| Quench | Excess | Stops reaction |

Procedure

-

Preparation: Dissolve the sulfide precursor in anhydrous DCM. Cool the solution to -20°C to -10°C (ice/salt bath or cryocooler).

-

Why Low Temp? Kinetic control favors sulfoxide over sulfone formation.[1]

-

-

Oxidant Addition: Dissolve mCPBA (exact stoichiometric amount, 1.0 eq) in DCM. Add this solution dropwise over 30–60 minutes to the cold reaction mixture.

-

Reaction: Stir at -10°C for 1 hour, then allow to warm slowly to 0°C.

-

Checkpoint: Check TLC/LCMS every 30 mins.[1] Look for the appearance of the Sulfoxide (M+16) and absence of Sulfide. If Sulfone (M+32) appears, stop immediately.

-

-

Quench: Pour the reaction mixture into saturated aqueous

and -

Isolation: Separate phases. Wash organic layer with

( -

Purification: Concentrate in vacuo at <30°C (Sulfoxides can be thermally sensitive).

-

Crystallization:[1] Often recrystallized from EtOAc/Hexanes or Ether.

-

Yield Expectation: 80–90%.

-

Analytical Validation & QC

| Parameter | Method | Expected Result |

| Identity | S-Me Shift: The methylthio peak ( | |

| Purity | HPLC (UV 254 nm) | >95% area. |

| Selectivity | LCMS | Target Mass: [M+H] |

Troubleshooting Logic

If over-oxidation (sulfone) is observed, switch to Sodium Periodate (

-

Conditions:

(1.1 eq) in MeOH/Water (1:1) at 0°C. -

Benefit:

is strictly selective for Sulfide

Figure 2: Decision matrix for oxidant selection based on substrate sensitivity.

Safety & Handling

-

4-Chloro Pyrimidines: Potent skin and eye irritants.[1][7] Potential sensitizers.[1] Handle in a fume hood.

-

POCl3: Reacts violently with water.[1] Quench with extreme caution.

-

mCPBA: Shock sensitive in pure form; potentially explosive.[1] Store in a refrigerator.

References

-

ChemicalBook. (2023). 4-Chloro-5-methyl-2-(methylthio)pyrimidine Properties and CAS. Retrieved from

-

Shadbolt, R. S., & Ulbricht, T. L. V. (1967).[8] Pyrimidines.[1][3][8][9][10] Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. Retrieved from

-

Organic Chemistry Portal. (2023). Oxidation of Sulfides to Sulfoxides: mCPBA Protocols. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11148232, 4-Chloro-2-(methylsulfonyl)pyrimidine. Retrieved from

Sources

- 1. 97229-11-3|4-Chloro-2-(methylsulfonyl)pyrimidine|BLD Pharm [bldpharm.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. jsynthchem.com [jsynthchem.com]

- 6. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview - Georganics [georganics.sk]

- 8. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

Application Note: Analytical Strategy for 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine

This is a comprehensive Application Note and Protocol Guide for the analysis of 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine (CAS 1314926-93-6).

Executive Summary

4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine is a critical activated intermediate used in the synthesis of pyrimidine-based pharmaceuticals, particularly kinase inhibitors and receptor agonists.[] The presence of the electron-withdrawing methylsulfinyl group at the C5 position, combined with the chloro- group at C4, creates a highly reactive scaffold for nucleophilic aromatic substitution (

This guide addresses the specific analytical challenges posed by this molecule:

-

Polarity & Selectivity: Separating the target sulfoxide from its lipophilic precursor (sulfide) and its over-oxidation byproduct (sulfone).[]

-

Thermal Instability: Sulfoxides can undergo thermal elimination; therefore, GC is not recommended for purity assay.[]

-

Basic Nitrogen Interactions: The pyrimidine ring requires buffered mobile phases to prevent peak tailing.[]

Molecule Profile & Impurity Fate Map[1]

Chemical Identity[1][2][3]

-

IUPAC Name: 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine[][2][3]

-

CAS Number: 1314926-93-6[][3]

-

Molecular Formula:

[][3][4] -

Molecular Weight: 190.65 g/mol []

-

Key Functionality: Pyrimidine core, C4-Chloro (leaving group), C5-Sulfoxide (activating/directing group).[]

Synthetic Pathway & Impurity Logic

The synthesis typically involves the oxidation of the sulfide precursor. Understanding this pathway is essential for method development.[]

Figure 1: Impurity Fate Map illustrating the relationship between the sulfide precursor, the target sulfoxide, and potential byproducts.[]

Method 1: High-Performance Liquid Chromatography (HPLC-UV)

Objective: Quantitative assay and purity determination.[] Principle: Reversed-Phase Chromatography (RPC) utilizing a gradient to elute polar hydrolysis products, the target sulfoxide, the sulfone, and the non-polar sulfide in a single run.[]

Chromatographic Conditions

| Parameter | Specification | Rationale |

| Column | Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) | C18 provides robust retention for the sulfide; "Plus" or "XBridge" technology reduces silanol activity for basic pyrimidines.[] |

| Mobile Phase A | 0.1% Phosphoric Acid ( | Acidic pH (~2.[]5) ensures the pyrimidine nitrogen is protonated, improving peak shape and retention reproducibility.[] |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Strong solvent for eluting the lipophilic sulfide precursor.[] |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[] |

| Column Temp. | 30°C | Controls viscosity and retention time stability.[] |

| Detection | UV at 254 nm | Pyrimidine ring absorption maximum.[] |

| Injection Vol. | 5 - 10 µL | Dependent on sample concentration (target ~0.5 mg/mL).[] |

| Run Time | 20 minutes | Sufficient to elute late-eluting sulfide.[] |

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 95 | 5 | Initial equilibration (retain polar degradants) |

| 2.0 | 95 | 5 | Isocratic hold |

| 12.0 | 40 | 60 | Linear gradient to elute Sulfoxide and Sulfone |

| 15.0 | 10 | 90 | Wash step to elute lipophilic Sulfide |

| 17.0 | 10 | 90 | Hold wash |

| 17.1 | 95 | 5 | Return to initial |

| 20.0 | 95 | 5 | Re-equilibration |

Sample Preparation

-

Diluent: Water:Acetonitrile (80:20 v/v).[] Note: Avoid 100% organic diluents as they may cause peak distortion for early eluting polar compounds.[]

-

Standard Prep: Dissolve 25 mg of Reference Standard in 50 mL volumetric flask. Sonicate to dissolve.[] Dilute to volume with Diluent.[]

-

Sample Prep: Accurately weigh 25 mg of sample. Dissolve and dilute as per standard. Filter through 0.45 µm PTFE or Nylon filter.[]

System Suitability Criteria (SST)

-

Tailing Factor (Target Peak): NMT 1.5 (Critical for basic heterocycles).

-

Resolution (

): > 2.0 between Target Sulfoxide and Impurity B (Sulfone). -

RSD (Area): NMT 2.0% for 5 replicate injections.

-

Theoretical Plates: > 5000.

Method 2: LC-MS (Impurity Identification)

Objective: Structural confirmation of impurities, specifically distinguishing between sulfoxide and sulfone which have similar UV spectra.[]

Mass Spectrometry Parameters

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+ve).[]

-

Rationale: The pyrimidine nitrogens are easily protonated

.[] -

Scan Range: 100 – 500 m/z.[]

Expected Mass Shifts

| Compound | Formula | Monoisotopic Mass | Expected | Mass Shift ( |

| Target (Sulfoxide) | 190.00 | 191.00 | Reference | |

| Sulfide (Impurity A) | 174.00 | 175.00 | -16 Da (Loss of O) | |

| Sulfone (Impurity B) | 206.00 | 207.00 | +16 Da (Gain of O) | |

| Hydroxy (Impurity C) | 172.03 | 173.04 | -18 (Cl |

Note: Chlorine isotopes (

Method 3: Chiral HPLC (Enantiomeric Purity)

Context: Sulfoxides are chiral centers.[] While many intermediates are used as racemates, if the downstream application requires a specific enantiomer, chiral separation is necessary.

Protocol

-

Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose based).[]

-

Mode: Normal Phase (NP) or Polar Organic Mode (POM).[]

-

Mobile Phase (NP): n-Hexane : Isopropanol (90:10 v/v).[]

-

Flow Rate: 1.0 mL/min.[]

-

Detection: UV 254 nm.[]

-

Sample Diluent: Mobile phase.

-

Note: Avoid water in Normal Phase mode. If solubility is an issue, use Ethanol instead of Isopropanol.[]

Stability & Handling Protocols

The sulfinyl group introduces specific stability risks that must be managed during analysis:

-

Hygroscopicity: Sulfoxides are often hygroscopic.[]

-

Protocol: Equilibrate standards to room temperature in a desiccator before weighing. Use Karl Fischer (KF) titration for water content correction if assay is on an "as is" basis.[]

-

-

Thermal Elimination: Sulfoxides can undergo Pummerer rearrangement or elimination at high temperatures.[]

-

Protocol: Do not use GC for purity analysis.[] Keep column temperature

. Avoid high-temperature drying of the sample.[]

-

-

Oxidation Sensitivity:

-

Protocol: Prepare solutions fresh. Do not store diluted samples for >24 hours, as air oxidation to the sulfone may occur.[]

-

References

-

PubChem. (2025).[][5] Compound Summary: 4-Chloro-2-(methylsulfonyl)pyrimidine (Analogous Chemistry). National Library of Medicine. Retrieved from [Link]

-

Kazoka, H. (2007).[][6] HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods. Retrieved from [Link]

-

ResearchGate. (2025). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives. Retrieved from [Link]

Sources

- 2. 941933-35-3_CAS号:941933-35-3_3,4-diethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide - 化源网 [chemsrc.com]

- 3. 4-Chloro-2-ethylquinoline,4-chloro-2-ethylquinoline-6-carbonitrile Suppliers & Manufacturers [chemicalregister.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. 4-Chloro-2-(methylsulfonyl)pyrimidine | C5H5ClN2O2S | CID 11148232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]

using 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine in kinase inhibitor synthesis

Application Note: Strategic Utilization of 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine in Kinase Inhibitor Synthesis

Executive Summary

This guide details the synthetic utility of 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine (CAS: 1314926-93-6) as a high-value electrophilic building block for kinase inhibitor discovery. Unlike standard chloropyrimidines, this intermediate features a 5-methylsulfinyl (S(O)Me) group, which serves a dual purpose: it electronically activates the C4-chloride for nucleophilic aromatic substitution (

This protocol is designed for medicinal chemists targeting CDK , GSK-3 , and JAK kinase families, where 5-substituted pyrimidines are privileged scaffolds.

Chemical Properties & Reactivity Profile

Structural Analysis

The compound possesses three distinct functional sites:

-

C4-Chloro (Electrophile): The primary site for

reactions. The leaving group ability of the chloride is significantly enhanced by the electron-withdrawing nature of the para-nitrogen (N1) and the ortho-sulfinyl group at C5. -

C5-Methylsulfinyl (Activator/Handle):

-

Electronic Effect: The sulfinyl group (

) is a strong electron-withdrawing group (EWG) via induction ( -

Stereochemistry: The sulfinyl sulfur is a chiral center. While typically supplied as a racemate, it can be resolved or oxidized to the achiral sulfone (

).

-

-

C2-Methyl (Steric/Binding Element): A stable alkyl group that often occupies the gatekeeper region or solvent-exposed area in the kinase ATP-binding pocket.

Mechanistic Insight: Regioselective

The reaction with nucleophiles (amines) occurs exclusively at the C4 position . The C2-methyl group deactivates the C2 position towards nucleophilic attack, and the C5-sulfinyl group sterically and electronically directs the incoming nucleophile to C4.

Experimental Workflow & Diagrams

Synthetic Pathway Overview

The following diagram illustrates the core workflow:

Caption: Figure 1: Divergent synthesis of kinase inhibitors from 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine.

Detailed Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution ( ) at C4

Objective: To introduce the hinge-binding amine motif.

Reagents:

-

Substrate: 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine (1.0 eq)

-

Nucleophile: Aniline derivative or aliphatic amine (1.1–1.2 eq)

-

Base:

-Diisopropylethylamine (DIPEA) (2.0–3.0 eq) or -

Solvent: Isopropanol (IPA),

-Butanol, or NMP (for unreactive amines)

Procedure:

-

Preparation: In a dry reaction vial, dissolve 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine (1.0 mmol) in IPA (5 mL).

-

Addition: Add the amine (1.1 mmol) followed by DIPEA (2.5 mmol).

-

Reaction:

-

Standard Amines: Heat to 80°C for 4–6 hours.

-

Deactivated Anilines: Heat to 100–120°C in a sealed tube or use microwave irradiation (120°C, 30 min).

-

-

Monitoring: Monitor by LC-MS. The product will show a mass shift corresponding to the loss of Cl (

) and gain of the amine ( -

Workup:

-

Concentrate the solvent under reduced pressure.

-

Dilute with EtOAc and wash with water and brine.

-

Dry over

, filter, and concentrate.

-

-

Purification: Flash column chromatography (Hexane/EtOAc or DCM/MeOH).

Critical Note: The sulfinyl group is thermally stable up to ~140°C but can undergo Pummerer rearrangement if acetic anhydride or similar acylating agents are present. Avoid acidic anhydrides during workup.

Protocol 2: Oxidation to 5-Methylsulfonyl (Sulfone)

Objective: To convert the chiral sulfoxide into the achiral, highly polar sulfone (often preferred for metabolic stability).

Reagents:

-

Oxidant:

-Chloroperbenzoic acid ( -

Solvent: Dichloromethane (DCM)

Procedure:

-

Dissolve the C4-amino-5-sulfinyl intermediate (1.0 mmol) in DCM (10 mL) and cool to 0°C .

-

Add

-CPBA (1.2 mmol) portion-wise over 10 minutes. -

Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.

-

Quench: Add saturated aqueous

(sodium thiosulfate) to destroy excess peroxide. -

Workup: Wash with saturated

(2x) to remove -

Purification: Recrystallization or chromatography.

Data Analysis & Troubleshooting

Table 1: Reactivity Comparison of 5-Substituted Pyrimidines

| 5-Substituent | Electronic Effect ( | C4-Cl Reactivity ( | Metabolic Stability |

| -H | Neutral | Low | Moderate |

| -Cl | Weak EWG | Moderate | High |

| -S(O)Me | Strong EWG | High | Moderate (Chiral) |

| -SO₂Me | Very Strong EWG | Very High | High (Achiral) |

| -NO₂ | Strongest EWG | Extremely High | Low (Toxicophore) |

Troubleshooting Guide:

-

Issue: Low yield in

step.-

Cause: Hydrolysis of C4-Cl to C4-OH (pyrimidone formation).

-

Solution: Ensure anhydrous solvents. Use a hindered base (DIPEA) instead of hydroxide/carbonate if water is present.

-

-

Issue: Racemization of Sulfoxide.

-

Context: If the sulfoxide is the final target and a specific enantiomer is required.

-

Solution: Perform chiral HPLC separation after the

step, or oxidize to the sulfone to eliminate chirality.

-

Advanced Application: Sulfoximine Synthesis

The 5-methylsulfinyl group is a precursor to sulfoximines (

Protocol:

-

Treat the 5-sulfinyl intermediate with Ammonium Carbamate (1.5 eq) and Diacetoxyiodobenzene (

, 1.5 eq) in MeOH. -

Stir at RT for 12 hours.

-

This converts the sulfoxide (

) directly to the sulfoximine (

References

-

General Pyrimidine Chemistry

-

Brown, D. J. The Pyrimidines. Wiley-Interscience, 2009. Link

-

-

Sulfoxide/Sulfone in Kinase Inhibitors

-

Scott, D. A., et al. "Pyrrolopyrimidines as potent, orally bioavailable, brain penetrant, and selective CDK4/6 inhibitors." Journal of Medicinal Chemistry 60.24 (2017): 10071-10091. Link

-

-

Sulfoximine Synthesis

-

Frings, M., et al. "Sulfoximines from Sulfoxides: Enantioselective Synthesis and Biological Evaluation." Chemistry – A European Journal 23.15 (2017): 3635-3640. Link

-

-

Compound Registry

-

PubChem CID: 54359487 (4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine). Link

-

Application Note: Strategic Utilization of 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine in Medicinal Chemistry

Executive Summary

In the optimization of kinase inhibitors and GPCR ligands, the pyrimidine scaffold remains a privileged structure.[1] However, standard building blocks often force a binary choice between stability and reactivity. 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine represents a "Goldilocks" electrophile—its C5-sulfinyl group provides sufficient electron withdrawal to activate the C4-chloride for nucleophilic aromatic substitution (

This guide outlines the physicochemical profile, mechanistic advantages, and validated protocols for deploying this building block in high-value scaffold synthesis.[1]

Chemical Profile & Properties[1][2][3][4][5][6][7]

| Property | Specification |

| IUPAC Name | 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine |

| Molecular Formula | |

| Molecular Weight | 190.65 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, DCM, MeOH; sparingly soluble in water |

| Stability | Hygroscopic; store at -20°C under inert atmosphere.[1] Avoid strong reducing agents. |

| Chirality | Contains a chiral sulfinyl sulfur (racemic mixture typically supplied) |

Mechanistic Insight: The "Sulfinyl Activation" Strategy

The utility of this building block lies in the electronic modulation provided by the oxidation state of the sulfur atom. Unlike the electron-donating sulfide (

The Reactivity Hierarchy

-

C4-Position (Chloride): The primary electrophilic site. The C5-sulfinyl group lowers the LUMO energy of the pyrimidine ring, facilitating

reactions with amines, alkoxides, and thiols under mild conditions.[1] -

C5-Position (Sulfinyl): Acts as an activator first, but can be converted into a leaving group (via oxidation to sulfone) or a functionalization site (via Pummerer rearrangement).[1]

-

C2-Position (Methyl): Relatively stable but can be activated for lateral lithiation if the ring is not susceptible to nucleophilic attack.

Visualizing the Workflow

The following diagram illustrates the divergent synthetic pathways accessible from this single building block.

Figure 1: Divergent synthetic pathways.[1] Path 1 utilizes the sulfinyl group as an activator. Path 2 converts it to a leaving group. Path 3 functionalizes the methyl group.[1][2]

Experimental Protocols

Protocol A: Chemoselective C4-Amination (Kinase Hinge Binding)

Objective: To displace the C4-chloride with an aniline derivative while retaining the C5-sulfinyl group. This is the standard first step for synthesizing pyrimidine-based kinase inhibitors.

Reagents:

-

4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine (1.0 equiv)

-

Aniline/Amine nucleophile (1.1 equiv)[1]

-

N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)[1]

-

Solvent: n-Butanol (or Isopropanol for lower boiling point)[1]

Procedure:

-

Preparation: In a dry reaction vial, dissolve 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine (100 mg, 0.52 mmol) in n-Butanol (2.0 mL).

-

Addition: Add the aniline nucleophile (0.57 mmol) followed by DIPEA (0.23 mL, 1.3 mmol).

-

Reaction: Seal the vial and heat to 80°C for 4–6 hours.

-

Note: The sulfinyl group activates the ring sufficiently that extreme temperatures (>120°C) are rarely needed, reducing thermal degradation.[1]

-

-

Monitoring: Monitor by TLC (5% MeOH in DCM) or LC-MS. The product typically appears as the M+1 peak corresponding to the displaced chloride.

-

Workup: Cool to room temperature. Concentrate under reduced pressure.

-

Purification: Flash column chromatography (Gradient: 0-10% MeOH in DCM).

-

Yield Expectation: 75–90%.

-

Validation Check:

-

Self-Validating Step: If the reaction is too slow, the temperature can be raised to 100°C. If bis-addition is observed (rare with anilines), lower temperature to 60°C. The sulfinyl group should remain intact (check LC-MS for M+16 oxidation products, which indicates contamination).

Protocol B: The "Sulfone Switch" (Sequential Displacement)

Objective: To synthesize 4,5-disubstituted pyrimidines by first installing the C4 substituent, then oxidizing the sulfinyl to a sulfonyl group to facilitate C5 displacement.[1]

Procedure:

-

Step 1 (Amination): Perform Protocol A to install the C4-amine. Isolate the intermediate.

-

Step 2 (Oxidation): Dissolve the intermediate (1.0 equiv) in DCM at 0°C. Add m-CPBA (1.2 equiv). Stir for 1 hour.

-

Step 3 (Displacement): Treat the crude sulfone with a strong nucleophile (e.g., Sodium Methoxide in MeOH or a secondary amine with heat).[1] The methanesulfonyl group (

) acts as the leaving group.-

Conditions: Reflux in MeOH (for OMe) or DMF/100°C (for amines).[1]

-

Comparative Data: Leaving Group & Activation Analysis

The choice of the 5-sulfinyl analog over the sulfide or sulfone is driven by the balance of reactivity.

| Substituent at C5 | Electronic Effect ( | C4-Cl Reactivity ( | Stability | Use Case |

| -SMe (Sulfide) | Electron Donating (Weak) | Low | High | Storage, early intermediates |

| -S(=O)Me (Sulfinyl) | Electron Withdrawing (Mod.) | High (Controlled) | Moderate | Selective mono-substitution |

| -SO₂Me (Sulfone) | Electron Withdrawing (Strong) | Very High | Low (Hydrolysis risk) | Rapid, forcing conditions |

Key Takeaway: Use the Sulfinyl (S(=O)Me) building block when you need to install a sensitive amine at C4 without triggering side reactions at other positions.[1]

Storage and Handling

-

Hygroscopicity: Sulfoxides are hygroscopic. Store in a desiccator.

-

Thermal Stability: Stable up to ~120°C. Above this, Pummerer-type thermal elimination may occur in the presence of acylating agents or strong acids.[1]

-

Racemization: The sulfinyl sulfur is chiral. If using in a stereoselective environment (rare for this achiral scaffold application), be aware that thermal racemization can occur >200°C.[1]

References

-

ChemicalBook. 4-Chloro-5-methyl-2-(methylthio)pyrimidine Properties and Synthesis. (Contextual analog data).

-

PubChem. 4-Chloro-2-(methylsulfonyl)pyrimidine Compound Summary. (Reactivity comparison for sulfone analogs). [1]

-

ResearchGate.Nucleophilic Substitution in Some 5-Chloropyrimidines. (Mechanistic basis for pyrimidine

). -

Organic Reactions. The Pummerer Reaction of Sulfinyl Compounds.[3][4][6][7] (Mechanism for functionalizing the sulfoxide methyl group).

-

Sigma-Aldrich. 4-Chloro-2-methylthiopyrimidine Product Information. (Precursor data).[1][2]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Pummerer rearrangement - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Repurposing the Pummerer Rearrangement: Determination of Methionine Sulfoxides in Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. organicreactions.org [organicreactions.org]

- 7. synarchive.com [synarchive.com]

experimental procedure for nucleophilic substitution on pyrimidine ring

Application Note: Precision Functionalization of the Pyrimidine Scaffold via Nucleophilic Aromatic Substitution ( )

Executive Summary

The pyrimidine pharmacophore is a cornerstone of modern medicinal chemistry, serving as the structural backbone for countless kinase inhibitors (e.g., Imatinib, Dasatinib) and nucleotide analogs. While transition metal-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) are powerful, the classical Nucleophilic Aromatic Substitution (

This guide provides a rigorous technical framework for executing

Mechanistic Grounding & Regioselectivity

To design a successful experiment, one must understand the electronic landscape of the pyrimidine ring. Unlike benzene, the pyrimidine ring is

The Reactivity Hierarchy

The reactivity of halopyrimidines towards nucleophiles follows a distinct order based on the stabilization of the anionic Meisenheimer intermediate:

-

C4/C6 Position (Most Reactive): Attack here yields an intermediate where the negative charge is delocalized onto both ring nitrogens (para-like resonance).

-

C2 Position (Moderately Reactive): Attack yields an intermediate where the charge is delocalized onto nitrogens, but the inductive withdrawal is slightly less favorable than the para-like resonance at C4.

-

C5 Position (Inert to

): This position is electron-rich (electrophilic) and does not stabilize the negative charge effectively.

Visualization: Reaction Coordinate & Resonance

The following diagram illustrates the pathway and the critical resonance stabilization that dictates C4 selectivity over C2.

Figure 1: Reaction coordinate for

Strategic Optimization Parameters

Before beginning wet chemistry, select conditions based on the nucleophile strength and substrate deactivation.

Leaving Group & Nucleophile Matrix

| Parameter | Hierarchy (Best to Worst) | Application Note |

| Leaving Group | Methyl sulfones are excellent for difficult substitutions. Fluorine is fast due to high electronegativity stabilizing the intermediate, but Chlorine is the standard balance of cost/reactivity. | |

| Nucleophile | Thiolates > Alkoxides > | Steric bulk significantly retards the rate at C4 due to the adjacent C5-H peri-interaction. |

| Solvent | NMP > DMSO > DMF > iPrOH > THF | Polar aprotic solvents accelerate |

The "Acid Catalysis" Hack

For weak nucleophiles (e.g., electron-deficient anilines) where standard basic conditions fail, acid catalysis is a powerful alternative. Protonation of the pyrimidine ring nitrogen lowers the LUMO energy, making the ring significantly more electrophilic.

Experimental Protocols

Protocol A: Regioselective C4-Amination of 2,4-Dichloropyrimidine

Target: Selective mono-substitution at the C4 position using a primary amine.

Reagents:

-

2,4-Dichloropyrimidine (1.0 equiv)

-

Primary Amine (0.95 - 1.0 equiv) Note: Slight deficit of amine prevents bis-substitution.

-

Triethylamine (

) or DIPEA (1.2 equiv) -

Solvent: Ethanol (EtOH) or Isopropanol (IPA)

Procedure:

-

Preparation: Dissolve 2,4-dichloropyrimidine (1.0 g, 6.7 mmol) in IPA (10 mL) in a round-bottom flask. Cool to 0°C in an ice bath. Cooling is critical to maximize regioselectivity.

-

Addition: Add the base (

, 1.1 mL) followed by the dropwise addition of the amine (6.4 mmol) dissolved in IPA (2 mL). -

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT). Monitor by TLC/LCMS.

-

Checkpoint: If C4-Cl remains unreacted after 4 hours at RT, heat gently to 40-50°C. Avoid reflux unless necessary to prevent C2 substitution.

-

-

Workup: Remove volatiles under reduced pressure. Resuspend the residue in EtOAc and wash with water (

) and brine. -

Purification: The C4-isomer is usually less polar than the C2-isomer. Purify via flash column chromatography (Hexane/EtOAc).

Validation:

-

1H NMR: The C5 proton of the pyrimidine ring usually appears as a doublet. In 4-substituted products, the shielding effect is different than in 2-substituted products. NOESY can confirm proximity of the NH-group to the C5-H.

Protocol B: Microwave-Assisted Displacement (Sterically Hindered)

Target: Forcing conditions for unreactive secondary amines or C2-substitution after C4 is blocked.

Reagents:

-

4-Amino-2-chloropyrimidine derivative (1.0 equiv)[1]

-

Secondary Amine (2.0 - 3.0 equiv)

-

Solvent: NMP (N-Methyl-2-pyrrolidone) or n-Butanol

Procedure:

-

Setup: In a microwave-safe vial (2-5 mL), charge the chloropyrimidine (0.5 mmol) and the amine (1.5 mmol).

-

Solvent: Add NMP (1.5 mL). Note: High concentration (0.5 - 1.0 M) is preferred for microwave kinetics.

-

Irradiation: Seal the vial. Irradiate at 140°C - 160°C for 10–20 minutes.

-

Safety: Ensure the vial is rated for the pressure generated by the solvent.

-

-

Workup: Pour the reaction mixture into ice-water. If the product precipitates, filter it. If not, extract with EtOAc. Thoroughly wash with water to remove NMP.

Protocol C: Acid-Mediated (For Weak Nucleophiles)

Target: Reaction with electron-deficient anilines where basic conditions fail.

Reagents:

-

Aniline derivative (1.0 equiv)

-

Catalyst: 4M HCl in Dioxane (0.1 - 1.0 equiv) or conc. HCl (drops)

-

Solvent: n-Butanol or Water/EtOH (1:1)

Procedure:

-

Mix: Dissolve substrate and aniline in n-Butanol.

-

Catalyze: Add HCl (approx 3-5 drops of conc. aq. HCl or 0.5 equiv of 4M HCl/dioxane).

-

Heat: Reflux (

) for 2-6 hours. -

Mechanism: The acid protonates the pyrimidine N, activating the C-Cl bond.

-

Workup: The product often precipitates as the hydrochloride salt. Cool the mixture, filter the solid, and wash with cold ether. Neutralize with saturated

if the free base is required.

Workflow Optimization Logic

Use the following decision tree to select the correct protocol for your specific substrate.

Figure 2: Decision matrix for selecting the optimal

Troubleshooting & Quality Control

-

Problem: Regioisomeric Mixture (C2 vs C4).

-

Cause: Temperature too high during addition or excess amine used.

-

Solution: Repeat at -20°C. Add amine very slowly. Verify structure using 2D NMR (HMBC).

-

-

Problem: Hydrolysis (Formation of Pyrimidinone).

-

Cause: Wet solvent or hygroscopic base (e.g., old KOtBu).

-

Solution: Use anhydrous solvents (DMF/THF) and dry organic bases (TEA).

-

-

Problem: No Reaction with Aniline.

-

Solution: Switch to Protocol C (Acid catalysis). If that fails, consider Buchwald-Hartwig coupling (Pd(OAc)2, Xantphos,

).

-

References

-

Regioselectivity Mechanisms

-

WuXi AppTec. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29.[3]

-

(General landing for QM resources)

-

-

Microwave-Assisted Synthesis

-

Acid C

:- Barrett, D.G., et al. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Sustainable Chem. Eng.

-

General

Kinetics:- Mancuso, R., et al. Solvent effects on aromatic nucleophilic substitutions. Royal Society of Chemistry (RSC).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 4. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes & Protocols: Investigating 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine in Agrochemical Discovery

Abstract: The pyrimidine ring is a foundational scaffold in modern agrochemical development, leading to numerous commercial insecticides, herbicides, and fungicides.[1] This guide focuses on a specific, under-researched derivative, 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine . We provide a comprehensive framework for its synthesis, characterization, and evaluation as a potential agrochemical lead. This document is intended for researchers and scientists in crop protection and drug development, offering both the theoretical basis for investigation and detailed, field-proven protocols for practical application.

Introduction: The Rationale for Investigation

Pyrimidine derivatives are a cornerstone of pesticide discovery due to their high efficacy, broad biological activity spectrum, and the structural versatility of the pyrimidine ring, which allows for extensive modification to optimize performance.[2][3] Commercial successes like the fungicides Cyprodinil and Pyrimethanil, and herbicides such as Halosulfuron, underscore the scaffold's potential.[4]

The target molecule, 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine , combines several structural motifs of interest in agrochemical design:

-

4-Chloro Group: The chlorine atom at the 4-position is a reactive site, enabling further chemical modification, but also contributes to the molecule's overall electronic properties and potential binding interactions with target enzymes.

-

2-Methyl Group: Substitutions at the 2-position are known to influence the biological activity of pyrimidine derivatives.[2]

-

5-(Methylsulfinyl) Group: The sulfoxide moiety at the 5-position is particularly noteworthy. Halogen atoms are common at this position in insecticidal pyrimidines.[2] The polar sulfoxide group can significantly alter the molecule's solubility, systemic movement within plants, and metabolic stability, potentially offering a unique biological profile compared to its methylthio (sulfide) or methylsulfonyl (sulfone) analogs.

Given these features, this compound warrants investigation for a range of agrochemical activities. A recent breakthrough in herbicide research identified the pyrimidine biosynthesis pathway, specifically the enzyme dihydroorotate dehydrogenase (DHODH), as a novel herbicidal target.[5][6] This discovery opens new avenues for pyrimidine-based compounds to act via previously unexploited mechanisms.

Proposed Synthesis and Characterization

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

Application Note: Biological Screening Protocol for Novel Pyrimidine Scaffolds

Abstract

The pyrimidine heterocycle is a privileged scaffold in medicinal chemistry, serving as the core structure for two distinct classes of therapeutics: antimetabolites (e.g., 5-Fluorouracil, Gemcitabine) that mimic nucleosides to disrupt DNA synthesis, and kinase inhibitors (e.g., Ibrutinib) that mimic the adenine ring of ATP. This application note outlines a validated, branching screening protocol designed to classify and characterize novel pyrimidine derivatives. We detail a three-phase workflow: high-throughput cytotoxicity screening (resazurin), biochemical target engagement (Thymidylate Synthase kinetics), and phenotypic validation (cell cycle S-phase arrest).

Strategic Overview & Logic

Before wet-lab execution, the researcher must recognize the "Pyrimidine Duality." The screening strategy depends on the design intent:

-

Path A (Antimetabolite): Compounds designed to mimic dUMP or dCyt. Primary Target: DNA replication enzymes (Thymidylate Synthase, DNA Polymerase). Phenotype:[1][2][3][4] S-phase arrest.

-

Path B (Kinase Inhibitor): Compounds designed to compete with ATP. Primary Target: Tyrosine/Serine-Threonine kinases. Phenotype:[1][2][3][4] G1 arrest or Apoptosis.

This protocol focuses on Path A (Antimetabolite/TS Inhibition) as the default flow, with notes on diverging for kinase targets.

Screening Workflow Diagram

Figure 1: The logical cascade for screening pyrimidine derivatives. Phase I filters for general toxicity; Phase II confirms the specific metabolic target (TS); Phase III validates the cellular mechanism.

Phase I: High-Throughput Cytotoxicity Screen (Resazurin)

Objective: Determine the IC50 of compounds in relevant cancer cell lines (e.g., HCT116 for colorectal, A549 for lung). Rationale: Unlike MTT, Resazurin (AlamarBlue) is non-toxic to cells, allowing for kinetic monitoring and multiplexing. It is reduced by mitochondrial dehydrogenases in viable cells to highly fluorescent resorufin.

Materials

-

Cell Line: HCT116 (ATCC CCL-247).

-

Reagent: Resazurin Sodium Salt (dissolved in PBS at 0.15 mg/mL, 10x stock).

-

Plate: 96-well Black/Clear bottom tissue culture plates.

-

Reader: Fluorescence plate reader (Ex 530-560 nm / Em 590 nm).

Protocol Steps

-

Seeding: Seed cells at optimal density (typically 3,000–5,000 cells/well) in 100 µL media.

-

Expert Tip: Leave perimeter wells filled with PBS to prevent "edge effect" evaporation, which skews data in 3-day assays.

-

-

Incubation: Allow attachment overnight (16–24 hours) at 37°C/5% CO2.

-

Compound Treatment:

-

Prepare 1000x stocks in DMSO.

-

Dilute to 2x working concentration in media (Final DMSO < 0.5%).

-

Add 100 µL of 2x compound to wells (Final volume 200 µL).

-

Include Positive Control (5-Fluorouracil, 10 µM) and Vehicle Control (0.5% DMSO).

-

-

Exposure: Incubate for 72 hours (approx. 3 doubling times).

-

Development: Add 20 µL of 10x Resazurin stock to each well.

-

Readout: Incubate 2–4 hours. Measure fluorescence (RFU).

Validation: Z-Factor Calculation

To ensure the assay is robust enough for screening, calculate the Z-Factor using controls from a single plate.

| Z-Factor Value | Interpretation | Action |

| 1.0 | Ideal (Theoretical) | N/A |

| 0.5 – 1.0 | Excellent | Proceed with screening. |

| 0.0 – 0.5 | Marginal | Re-optimize cell density or incubation time. |

| < 0.0 | Fail | Do not trust data. Check pipetting error or cell variability. |

Phase II: Biochemical Target Engagement (Thymidylate Synthase)

Objective: Confirm if the pyrimidine hit acts as an antimetabolite by inhibiting Thymidylate Synthase (TS). Rationale: TS catalyzes the methylation of dUMP to dTMP using 5,10-methylene-tetrahydrofolate (5,10-CH2-THF).[1][5] This is the rate-limiting step in pyrimidine nucleotide synthesis. We use a spectrophotometric assay monitoring the increase in absorbance at 340 nm due to the formation of dihydrofolate (DHF).

Reaction Mechanism

-

Signal: Formation of DHF (Absorbance

at 340 nm).

Materials

-

Enzyme: Recombinant Human Thymidylate Synthase (hTS).

-

Substrates: dUMP (Sigma), 5,10-CH2-THF (prepare fresh in ascorbate buffer to prevent oxidation).

-

Buffer: 50 mM TES (pH 7.4), 25 mM MgCl2, 6.5 mM HCHO, 1 mM EDTA, 75 mM

-mercaptoethanol.

Protocol Steps

-

Master Mix Prep: Prepare buffer containing 5,10-CH2-THF (200 µM final) and hTS enzyme (200 nM final). Keep on ice.

-

Blanking: Set spectrophotometer to 340 nm, kinetic mode, 25°C.

-

Inhibitor Addition: Add test compound (various concentrations) to the cuvette/plate. Incubate 5 mins to allow slow-binding (common in pyrimidine analogs).

-

Initiation: Start reaction by adding dUMP (100 µM final).

-

Measurement: Monitor

for 10 minutes. -

Calculation:

-

Calculate initial velocity (

) from the linear portion of the curve. -

Plot

vs. [Inhibitor] to determine

-

-

Expert Tip: Pyrimidine analogs often show time-dependent inhibition . If

decreases significantly with longer pre-incubation (5 min vs 30 min), the compound is likely a slow-tight binder or covalent inhibitor.

Phase III: Phenotypic Profiling (Cell Cycle Analysis)

Objective: Distinguish between S-phase arrest (TS inhibition) and G1/G2 arrest (Kinase/Tubulin inhibition). Rationale: Pyrimidine antimetabolites deplete the dTMP pool, stalling DNA polymerase during replication. This results in an accumulation of cells in the S-phase .

Materials

-

Stain: Propidium Iodide (PI) - intercalates into DNA (stoichiometric binding).

-

Reagent: RNase A (to digest RNA, preventing false PI signal).

Protocol Steps

-

Treatment: Treat HCT116 cells with

concentration of compound for 24 hours. -

Harvest: Trypsinize cells, wash with PBS. Crucial: Include floating dead cells to capture the sub-G1 (apoptotic) population.

-

Fixation (Critical Step):

-

Resuspend pellet in 300 µL PBS.

-

While vortexing gently, add 700 µL ice-cold 100% ethanol dropwise.

-

Why? Adding ethanol to cells causes clumping. Adding cells to ethanol causes clumping. Dropwise addition while moving is the only way to get single-cell suspensions.

-

Incubate at -20°C for >2 hours (overnight is best).

-

-

Staining:

-

Acquisition: Analyze on Flow Cytometer (488 nm laser, PE/Red channel). Collect 20,000 events.

Data Interpretation

| Cell Cycle Phase | DNA Content | Pyrimidine Effect (Antimetabolite) |

| G0/G1 | 2N | Decrease |

| S-Phase | 2N | Significant Increase (Arrest) |

| G2/M | 4N | Decrease |

| Sub-G1 | < 2N | Increase (Apoptosis/Debris) |

Troubleshooting & Optimization

| Issue | Probable Cause | Expert Solution |

| Compound Precipitation | Pyrimidine rings are often planar and lipophilic (high LogP). | Do not exceed 0.5% DMSO in cell assays. If precipitation occurs in media, sonicate the stock or use a solubility-enhancing excipient (e.g., cyclodextrin) for in vivo work, but strictly DMSO for in vitro. |

| High Background in TS Assay | Oxidation of THF. | 5,10-CH2-THF is unstable. Prepare fresh in buffer containing Ascorbic Acid or |

| Doublets in Flow Cytometry | Cell clumping during fixation. | Use the "Pulse Width" vs. "Pulse Area" gating strategy to strictly exclude doublets. Doublets (two G1 cells sticking together) look exactly like one G2/M cell (4N DNA), ruining data. |

| Variable IC50 Data | Mycoplasma contamination. | Mycoplasma possess enzymes (nucleoside phosphorylases) that can degrade pyrimidine analogs before they enter the cell. Mandatory: Screen cells for mycoplasma monthly. |

References

-

Resazurin Assay Optimization

-

Z-Factor Calculation

-

Thymidylate Synthase Assay

-

Cell Cycle Analysis Protocol

Sources

- 1. pure.amsterdamumc.nl [pure.amsterdamumc.nl]

- 2. researchgate.net [researchgate.net]

- 3. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Standard Operating Procedure to Optimize Resazurin-Based Viability Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel mass spectrometry-based assay for thymidylate synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. iris.inrim.it [iris.inrim.it]

- 9. bellbrooklabs.com [bellbrooklabs.com]

- 10. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]

- 11. assay.dev [assay.dev]

- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Chloro-2-methyl-5-(methylsulfinyl)pyrimidine